molecular formula C16H16N2O2S B2371588 4-hydroxy-7,8,9,10,11,12-hexahydrocycloocta[b]pyrido[2',3':4,5]thieno[3,2-e]pyridin-2(1H)-one CAS No. 290299-90-0

4-hydroxy-7,8,9,10,11,12-hexahydrocycloocta[b]pyrido[2',3':4,5]thieno[3,2-e]pyridin-2(1H)-one

Cat. No. B2371588
CAS RN: 290299-90-0
M. Wt: 300.38
InChI Key: LWMVXCGILMDZOT-UHFFFAOYSA-N
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Description

4-hydroxy-7,8,9,10,11,12-hexahydrocycloocta[b]pyrido[2',3':4,5]thieno[3,2-e]pyridin-2(1H)-one is a useful research compound. Its molecular formula is C16H16N2O2S and its molecular weight is 300.38. The purity is usually 95%.
BenchChem offers high-quality 4-hydroxy-7,8,9,10,11,12-hexahydrocycloocta[b]pyrido[2',3':4,5]thieno[3,2-e]pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-7,8,9,10,11,12-hexahydrocycloocta[b]pyrido[2',3':4,5]thieno[3,2-e]pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cytotoxicity

  • Derivatives of hexahydrocycloocta[b]thieno[3,2-e]pyridine have been synthesized and tested for antiproliferative activity against human cancer cell lines. These derivatives showed significant activity, with IC50 values in the 80-250nM range against various cell lines, indicating their potential as cancer therapeutics (Leung et al., 2016).

Antianaphylactic Activity

  • New derivatives of pyrido[3',2':4,5]thieno[3,2-d]1,2,3-triazine have been synthesized and demonstrated respectable antianaphylactic activity (Wagner et al., 1993).

Synthesis of Pyridine-Thione Derivatives

  • A novel series of 4-aminohexahydrocycloocta[4,5]thieno[2,3-d]pyrimidines and related derivatives have been synthesized, exhibiting potent antitumor activity against human colon carcinoma cell lines (Kandeel et al., 2012).

Anticancer Activity

  • Compounds related to the core structure of this chemical have been synthesized and evaluated for anticancer activity. Some of these compounds have shown potent to moderate growth inhibitory activity against human breast adenocarcinoma and colon carcinoma cell lines (Elansary et al., 2012).

Fluorescence and DNA Interaction

  • Two new tetracyclic thieno[3,2-b]pyridine derivatives have shown potential as antitumoral agents with fluorescence properties. Their interaction with DNA and incorporation in liposomes have been studied, revealing insights into their mode of action (Castanheira et al., 2011).

Lipoxygenase Inhibition

  • N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)amidines, derived from reactions involving related compounds, have shown inhibitory activity against different lipoxygenases, which could be significant for developing anti-inflammatory drugs (Vieweg et al., 1992).

properties

IUPAC Name

17-hydroxy-19-thia-2,14-diazatetracyclo[10.7.0.03,10.013,18]nonadeca-1(12),2,10,13(18),16-pentaen-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c19-12-8-13(20)18-14-10-7-9-5-3-1-2-4-6-11(9)17-16(10)21-15(12)14/h7-8H,1-6H2,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMVXCGILMDZOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=NC3=C(C=C2CC1)C4=C(S3)C(=CC(=O)N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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